molecular formula C10H13NO2 B14653626 (2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate CAS No. 53104-49-7

(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate

Cat. No.: B14653626
CAS No.: 53104-49-7
M. Wt: 179.22 g/mol
InChI Key: BEAXOSSGCARJON-RTBKNWGFSA-N
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Description

(2r)-2-Cyanobicyclo[221]hept-2-yl acetate is a bicyclic compound with a unique structure that includes a cyano group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate typically involves the reaction of a bicyclic precursor with acetonitrile oxide. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may also involve temperature control to ensure optimal reaction rates and yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetonitrile oxide, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various functionalized derivatives of the original compound .

Scientific Research Applications

(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and acetate ester play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate is unique due to the presence of both a cyano group and an acetate ester in its structure.

Properties

CAS No.

53104-49-7

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

[(2R)-2-cyano-2-bicyclo[2.2.1]heptanyl] acetate

InChI

InChI=1S/C10H13NO2/c1-7(12)13-10(6-11)5-8-2-3-9(10)4-8/h8-9H,2-5H2,1H3/t8?,9?,10-/m0/s1

InChI Key

BEAXOSSGCARJON-RTBKNWGFSA-N

Isomeric SMILES

CC(=O)O[C@@]1(CC2CCC1C2)C#N

Canonical SMILES

CC(=O)OC1(CC2CCC1C2)C#N

Origin of Product

United States

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